![molecular formula C13H24N2O2 B3059714 Tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1194374-77-0](/img/structure/B3059714.png)
Tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
Overview
Description
Tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is a chemical compound with the CAS Number: 1194374-77-0 . It has a molecular weight of 240.35 . The compound is stored in a refrigerator and has a physical form of oil .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H24N2O2/c1-10-7-13(5-6-14-10)8-15(9-13)11(16)17-12(2,3)4/h10,14H,5-9H2,1-4H3
. This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is an oil-like substance stored at refrigerator temperatures . It has a molecular weight of 240.35 .Scientific Research Applications
Synthesis and Conformational Analysis The compound tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate has been utilized in the synthesis of constrained surrogates for Pro-Leu and Gly-Leu dipeptides. Fernandez et al. (2002) describe the synthesis of specific derivatives of this compound for use in peptide synthesis. Their conformational analyses, including NMR experiments and molecular modeling calculations, indicate the potential of these compounds as gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).
Efficient Synthetic Routes Meyers et al. (2009) have developed efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound. This work highlights its utility as a versatile building block for further selective derivation, providing access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Supramolecular Arrangements In the field of crystallography, Graus et al. (2010) have examined the relationship between molecular and crystal structure of derivatives including tert-butyl diazaspiro compounds. Their research contributes to understanding the influence of substituents on cyclohexane rings in supramolecular arrangements (Graus et al., 2010).
NMR Spectroscopy and Configuration Assignment Guerrero-Alvarez et al. (2004) have reported on the relative configuration of various diazaspiro compounds, including those with tert-butyl groups. Their research utilized NMR spectroscopy to analyze relative stereochemistry, contributing valuable insights to the field of organic chemistry (Guerrero-Alvarez et al., 2004).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-10-7-13(5-6-14-10)8-15(9-13)11(16)17-12(2,3)4/h10,14H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDKCDSMRAWJHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCN1)CN(C2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001163744 | |
Record name | 1,1-Dimethylethyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001163744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1194374-77-0 | |
Record name | 1,1-Dimethylethyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1194374-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001163744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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